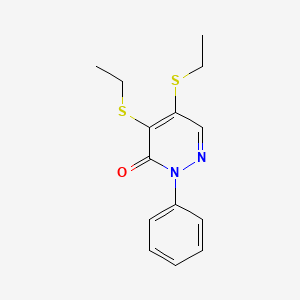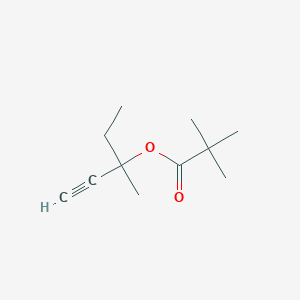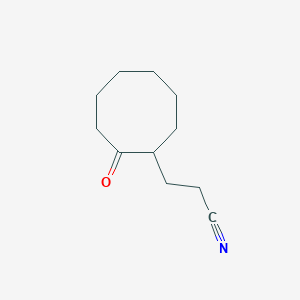
sodium;but-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium but-1-yne, also known as sodium ethylacetylide, is an organosodium compound with the formula NaC≡CCH₂CH₃. It is a derivative of but-1-yne, a terminal alkyne, where the terminal hydrogen is replaced by a sodium ion. This compound is of interest due to its reactivity and applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Sodium but-1-yne can be synthesized by the deprotonation of but-1-yne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds as follows:
CH3CH2C≡CH+NaNH2→CH3CH2C≡CNa+NH3
Industrial Production Methods
Industrial production of sodium but-1-yne typically involves the same deprotonation reaction but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Sodium but-1-yne undergoes various types of reactions, including:
Nucleophilic Substitution: The sodium acetylide ion (NaC≡C-) acts as a nucleophile and can react with alkyl halides to form longer carbon chains.
Hydrogenation: Sodium but-1-yne can be hydrogenated to form butane.
Oxidation: It can be oxidized to form but-2-yne and other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides under mild conditions.
Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Nucleophilic Substitution: Produces longer-chain alkynes.
Hydrogenation: Produces butane.
Oxidation: Produces but-2-yne and other oxidized derivatives.
科学的研究の応用
Sodium but-1-yne is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Catalysis Studies: Used as a substrate in studies of catalytic processes involving alkynes.
Material Science: In the preparation of polymers and other materials with unique properties.
作用機序
The reactivity of sodium but-1-yne is primarily due to the presence of the acetylide ion (C≡C-), which is a strong nucleophile. This ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The mechanism typically involves the attack of the acetylide ion on an electrophilic carbon, leading to the formation of a new alkyne.
類似化合物との比較
Similar Compounds
But-1-yne: The parent compound, which lacks the sodium ion.
But-2-yne: An isomer with the triple bond in a different position.
Sodium acetylide: A simpler compound with the formula NaC≡CH.
Uniqueness
Sodium but-1-yne is unique due to its combination of a terminal alkyne and a sodium ion, which imparts distinct reactivity compared to its parent compound and other isomers. This makes it particularly useful in synthetic applications where the formation of new carbon-carbon bonds is desired.
特性
CAS番号 |
1001-57-6 |
|---|---|
分子式 |
C4H5Na |
分子量 |
76.07 g/mol |
IUPAC名 |
sodium;but-1-yne |
InChI |
InChI=1S/C4H5.Na/c1-3-4-2;/h3H2,1H3;/q-1;+1 |
InChIキー |
PMXVCJYTFXNQEX-UHFFFAOYSA-N |
SMILES |
CCC#[C-].[Na+] |
正規SMILES |
CCC#[C-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)



![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)









